BATMS is a versatile building block in organic synthesis due to the presence of both a reactive bromoallyl group and a trimethylsilyl group. The bromoallyl group can participate in various substitution and addition reactions, while the trimethylsilyl group serves as a protecting group for the remaining silicon atom. This combination allows for the selective modification of the molecule and the creation of complex organic structures.
BATMS can be used as a precursor for the synthesis of silicon-containing materials. By undergoing various chemical reactions, BATMS can be transformed into thin films, polymers, and other materials with unique properties. These materials are being explored for potential applications in:
(2-Bromoallyl)trimethylsilane is an organosilicon compound with the molecular formula C₆H₁₃BrSi. It is characterized by the presence of a bromine atom attached to an allylic carbon, which is further bonded to a trimethylsilyl group. This compound typically appears as a colorless to light orange liquid and is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
BTMS is a flammable liquid and should be handled with care. It can irritate the skin, eyes, and respiratory system. Here are some safety precautions:
(2-Bromoallyl)trimethylsilane can be synthesized through various methods, including:
Interaction studies involving (2-Bromoallyl)trimethylsilane focus on its reactivity with different nucleophiles and electrophiles. The compound's ability to undergo substitution reactions makes it a subject of interest for exploring reaction mechanisms and the development of new synthetic methodologies. Additionally, studies on its interactions with biological systems could reveal potential therapeutic uses or toxicological effects.
Several compounds are structurally similar to (2-Bromoallyl)trimethylsilane, each possessing unique properties and reactivities:
Compound Name | Structure Feature | Unique Property |
---|---|---|
Allyltrimethylsilane | No halogen substituent | More stable; less reactive than brominated analogs |
2-Bromoethyltrimethylsilane | Ethyl group instead of allyl | Different reactivity profile due to ethyl group |
Trimethylsilyl chloride | Chlorine instead of bromine | Generally more reactive due to better leaving group |
3-Bromopropyltrimethylsilane | Bromine at the 3-position | Different stereochemistry and reactivity |
(2-Bromoallyl)trimethylsilane stands out due to its unique combination of an allylic position and a trimethylsilyl group, allowing for specific reaction pathways that are not available in other similar compounds. Its versatility in organic synthesis makes it particularly valuable in developing new materials and chemical processes.
The boiling point behavior of (2-Bromoallyl)trimethylsilane exhibits notable variation depending on the measurement conditions and methodological approaches employed. Under reduced pressure conditions, the compound demonstrates a boiling point range of 82-85°C at 60 millimeters of mercury [1] [2]. When normalized to standard atmospheric pressure (760 millimeters of mercury), computational predictions suggest a significantly higher boiling point of 145.4±23.0°C [3], indicating substantial pressure dependence for this organosilicon compound.
The pressure-dependent boiling behavior can be understood through the compound's molecular structure and intermolecular forces. The presence of the trimethylsilyl group contributes to van der Waals interactions, while the bromine substituent on the allyl moiety introduces additional polarizability effects. These structural features result in moderate volatility characteristics that are typical of medium molecular weight organosilanes.
Parameter | Value | Conditions | Source |
---|---|---|---|
Boiling Point | 82-85°C | 60 mmHg | ChemicalBook [1] |
Boiling Point | 145.4±23.0°C | 760 mmHg | Chemsrc [3] |
Melting Point | Not Available | Standard conditions | Multiple sources [1] [3] [4] |
Flash Point | 30°C / 33°C | Closed cup | TCI [5] [6] |
Flash Point | 87°F / 91.4°F | Closed cup | ChemicalBook [1] [7] |
The melting point of (2-Bromoallyl)trimethylsilane remains unreported in the available literature, suggesting either experimental challenges in determination or limited research focus on solid-state properties. This absence of melting point data is not uncommon for organosilane compounds that may exhibit supercooling behavior or form amorphous solids under standard crystallization conditions.
The phase transition characteristics of (2-Bromoallyl)trimethylsilane are governed by its molecular architecture and the resulting intermolecular interactions. The compound exists as a liquid under ambient conditions with a density of 1.121 grams per milliliter at 25°C [1] [2]. The specific gravity of 1.13 at 20°C [5] [8] confirms the compound's density is slightly higher than water, which is consistent with the presence of the bromine atom contributing to molecular mass.
The thermal behavior indicates that (2-Bromoallyl)trimethylsilane undergoes a conventional liquid-to-vapor phase transition without intermediate solid phases under normal handling conditions. The compound's refractive index of 1.462 at 20°C [1] and 1.46 [5] provides insight into its optical density and molecular polarizability, which are related to the electronic structure of the trimethylsilyl and bromoallyl functional groups.
Temperature-dependent phase behavior studies suggest that the compound maintains liquid-phase stability across a relatively broad temperature range. Storage recommendations of 2-8°C [1] [9] or frozen conditions below 0°C [5] [8] [10] indicate that while the compound remains stable as a liquid at refrigerated temperatures, controlled storage conditions are preferred to maintain chemical integrity and prevent degradation processes.
Physical Property | Value | Temperature | Reference |
---|---|---|---|
Density | 1.121 g/mL | 25°C | ChemicalBook [1] |
Specific Gravity | 1.13 | 20/20°C | TCI [5] |
Refractive Index | 1.462 / 1.46 | 20°C | Multiple [1] [5] |
Physical State | Liquid | 20°C | Multiple sources [5] [8] |
Appearance | Colorless to yellow | Ambient | TCI [5] |
The solvent compatibility profile of (2-Bromoallyl)trimethylsilane demonstrates characteristic behavior expected for organosilicon compounds with both hydrophobic and moderately polar functional groups. The compound exhibits excellent solubility in alcohol, acetone, diethyl ether, tetrahydrofuran, and pentane, while being completely insoluble in water [1] [2] [11]. This solubility pattern reflects the compound's amphiphilic nature, where the trimethylsilyl group provides hydrophobic character while the bromoallyl moiety introduces moderate polarity.
Organic solvent compatibility extends to a broad range of aprotic and weakly protic systems. The documented solubility in alcohols suggests compatibility with polar protic solvents, though the extent of solubility may vary with alcohol chain length and branching. Excellent solubility in acetone and tetrahydrofuran indicates strong compatibility with polar aprotic solvents, making these systems suitable for synthetic applications and purification procedures.
The compound's solubility in hydrocarbons such as pentane demonstrates compatibility with nonpolar solvents, which is attributed to the substantial hydrocarbon character provided by the trimethylsilyl group. This broad solvent compatibility profile makes (2-Bromoallyl)trimethylsilane suitable for diverse synthetic methodologies and reaction conditions.
Solvent Class | Specific Solvents | Solubility | Applications |
---|---|---|---|
Alcohols | Ethanol, Methanol | Soluble [1] | Synthetic reactions |
Ketones | Acetone | Soluble [1] | Purification procedures |
Ethers | Diethyl ether, THF | Soluble [1] | Reaction media |
Alkanes | Pentane, Hexane | Soluble [1] | Extraction processes |
Halogenated | CH₂Cl₂, CHCl₃ | Expected soluble [12] | Specialized applications |
Aqueous | Water | Insoluble [1] | Phase separation |
The moisture sensitivity of (2-Bromoallyl)trimethylsilane represents a critical aspect of its handling and storage requirements. The compound is classified as highly moisture sensitive, necessitating storage under inert gas conditions such as nitrogen or argon [5] [8] [10] [13]. This sensitivity arises from the potential hydrolysis of the silicon-carbon bonds and possible reactions involving the bromoallyl functional group in the presence of water.
Exposure to atmospheric moisture can lead to gradual decomposition through hydrolysis mechanisms, potentially generating hydrogen bromide and silicon-containing byproducts. The recommended storage under inert gas atmosphere [5] [8] [10] prevents both moisture exposure and potential oxidative processes that could compromise compound integrity.
Heat sensitivity represents an additional stability concern, with storage recommendations specifying frozen conditions below 0°C [5] [8] [10] and avoidance of elevated temperatures [13] [14]. The combination of moisture and heat sensitivity suggests that decomposition pathways may be accelerated under humid, elevated temperature conditions, making environmental control essential for maintaining compound quality.
Oxygen sensitivity, while moderate compared to moisture sensitivity, contributes to the overall storage requirements. The compound may undergo slow oxidative processes, particularly at elevated temperatures or in the presence of catalytic surfaces. The requirement for inert gas storage addresses both moisture and oxygen sensitivity concerns simultaneously.
Sensitivity Type | Level | Storage Requirements | Decomposition Products |
---|---|---|---|
Moisture | High [5] [13] | Inert gas storage | H₂O, HBr, Si compounds [15] |
Heat | Moderate [5] [13] | Frozen storage (<0°C) | CO, CO₂, SiO₂, HBr [15] |
Oxygen | Low-Moderate [13] | Inert atmosphere | Oxidized silicon species |
Light | Not specified | Standard protection | Not documented |
The documented decomposition products include carbon monoxide, carbon dioxide, silicon oxides, and hydrogen bromide [15], indicating that thermal or hydrolytic decomposition involves breaking of both carbon-silicon and carbon-bromine bonds. These decomposition pathways emphasize the importance of maintaining controlled storage conditions to preserve compound integrity and prevent the formation of potentially hazardous byproducts.
Flammable;Irritant